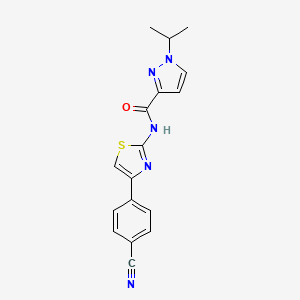

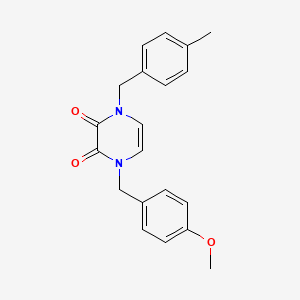

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Molecular Structure Analysis

The molecular structure of similar compounds, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide, includes a thiazole ring attached to a cyanophenyl group . The InChI code for this compound is 1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 .Scientific Research Applications

Heterocyclic Synthesis

Research has explored the use of compounds like N-(4-(4-cyanophenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide in the synthesis of various heterocyclic structures. For instance, in the study of thiophenylhydrazonoacetates for heterocyclic synthesis, compounds with similar structures have been utilized to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, and others, highlighting their utility in creating diverse chemical structures (Mohareb et al., 2004).

Polymer Synthesis

These compounds are also instrumental in polymer science. For example, pyrazole-ring containing diamine monomers with amino and cyano groups have been synthesized from related compounds and converted to polyamides, demonstrating their significance in the development of new materials with unique properties (Chung & Kim, 1997).

Pharmacological Research

In pharmacology, similar compounds have been synthesized and tested for their affinity to cannabinoid receptors, indicating their potential in the development of new pharmaceuticals (Altomonte et al., 2015).

Antimicrobial and Antitumor Activity

These compounds have been studied for their antimicrobial properties. Research has focused on synthesizing new heterocyclic compounds incorporating these structures for use as antimicrobial agents (Darwish et al., 2014). Moreover, studies have been conducted on their potential as antitumor agents, where derivatives have shown inhibitory effects against various cancer cell lines (Hassan et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives have been known to interact with their targets and cause changes that lead to the inhibition of cancer cell proliferation .

Biochemical Pathways

It’s known that thiazole derivatives can affect various biochemical pathways leading to the inhibition of cancer cell growth .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. Thiazole derivatives have shown significant growth inhibition and cytotoxic effects on cancer cells . Some compounds have been found to induce cancer cell death via caspase-dependent apoptosis .

properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-11(2)22-8-7-14(21-22)16(23)20-17-19-15(10-24-17)13-5-3-12(9-18)4-6-13/h3-8,10-11H,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLCKTIDFPJKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2398210.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)